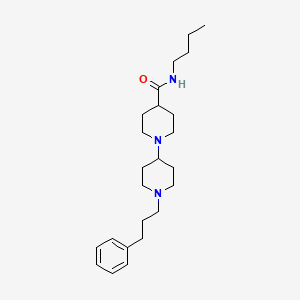
4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine, also known as 4-MePPP, is a psychoactive drug that belongs to the class of phenethylamine. It is a designer drug that has gained popularity among drug users due to its euphoric and stimulating effects. The chemical structure of 4-MePPP is similar to other psychoactive drugs such as amphetamines and cathinones.
Mechanism of Action
The exact mechanism of action of 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine is not well understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and reward. By increasing their levels, 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine produces euphoric and stimulating effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine are similar to other psychoactive drugs such as amphetamines and cathinones. It produces euphoria, increased energy, and alertness. It also increases heart rate, blood pressure, and body temperature. Prolonged use of 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine can lead to addiction, tolerance, and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine in lab experiments is its ability to produce consistent and predictable effects. This makes it useful in studying the effects of psychoactive drugs on the brain and behavior. However, its limited availability and potential for abuse make it difficult to conduct research on a larger scale.
Future Directions
There is a need for more research on the potential therapeutic uses of 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine. Studies could investigate its effects on anxiety, depression, and other mental health conditions. Additionally, more research is needed to understand the long-term effects of 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine on the brain and behavior. This could help in developing interventions to prevent addiction and other negative outcomes associated with its use.
Synthesis Methods
There is limited information available on the synthesis method of 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine. However, it is believed to be synthesized through a reaction between 4-methoxyphenylacetone and 2-phenylpropanal in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization.
Scientific Research Applications
Despite its popularity among drug users, there is limited scientific research conducted on 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine. However, some studies have investigated its potential as a therapeutic agent for certain medical conditions. For instance, a study conducted on rats showed that 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine has anxiolytic effects, which could be useful in the treatment of anxiety disorders. Another study suggested that 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine could be a potential treatment for depression due to its ability to increase the levels of dopamine and serotonin in the brain.
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-phenylpropyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-16(19-7-5-4-6-8-19)15-21-17(2)9-10-18-11-13-20(22-3)14-12-18/h4-8,11-14,16-17,21H,9-10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTGYDWYUOWFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5050215.png)
![N',N'''-4,4'-biphenyldiylbis[N-(2-methoxyphenyl)urea]](/img/structure/B5050219.png)
![3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5050227.png)
![N-(2-chlorobenzyl)-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5050229.png)
![11-(3-bromophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5050239.png)
![2-[tert-butyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B5050242.png)
![8-[3-(2-fluorophenoxy)propoxy]quinoline](/img/structure/B5050253.png)
![N-(4-methoxybenzyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine hydrochloride](/img/structure/B5050254.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole hydrobromide](/img/structure/B5050262.png)
![N-(4-{[3-(hydroxymethyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B5050263.png)


![10-chloro-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5050301.png)
![4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5050303.png)